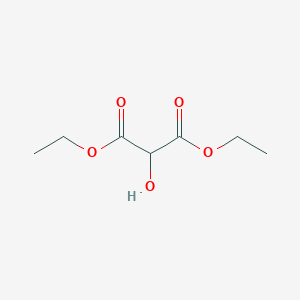

Propanedioic acid, hydroxy-, diethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to propanedioic acid, hydroxy-, diethyl ester involves multiple steps, including ester condensation, Michael addition, and decarboxylation reactions. For instance, 3-methyl-2-hydroxy-cyclopent-2-en-1-one, a related compound, was prepared from ethyl propionate and diethyl oxalate through these reactions in a 51.09% yield. The synthesis conditions, such as temperature and reaction time, are critical for achieving high yields (Zhou Yong-chang, 2005).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as 2,3-diaryl-3-hydroxypropionic acid intermediates, is done using techniques like crystallography. These studies help understand the geometries of the compounds and their esters, which is essential for further chemical reactions and applications (R. Stomberg, V. Langer, & K. Lundquist, 2006).

Chemical Reactions and Properties

Chemical reactions involving propanedioic acid, hydroxy-, diethyl ester derivatives include polymerization and esterification, leading to the creation of new polymeric materials. For example, hydrophilic aliphatic polyesters have been synthesized through the ring-opening polymerization of functional cyclic esters (M. Trollsås et al., 2000).

Physical Properties Analysis

The physical properties of compounds related to propanedioic acid, hydroxy-, diethyl ester, such as their solubility, viscosity, and molecular weight, are characterized using various analytical techniques. These properties are crucial for determining the compounds' applications in different fields, including material science and polymer chemistry.

Chemical Properties Analysis

The chemical properties of propanedioic acid, hydroxy-, diethyl ester derivatives, such as their reactivity, stability, and degradation behavior, are studied to understand their potential applications. Biodegradable polymers derived from similar compounds have been explored for their environmental benefits, showcasing the importance of understanding these properties (E. Ranucci et al., 2000).

Wissenschaftliche Forschungsanwendungen

“Propanedioic acid, hydroxy-, diethyl ester” is also known as diethyl malonate . It’s a derivative of malonic acid, which is a dicarboxylic acid . Here are some potential applications:

-

Chemistry

-

Biology

-

Medicine

- Fatty acid esters of hydroxyl fatty acids (FAHFAs), a class of endogenous lipids, exhibit various physiological activities, such as improving glucose tolerance and insulin sensitivity, stimulating insulin secretion, and demonstrating broad anti-inflammatory effects . Diethyl malonate could potentially be used in the synthesis of these compounds.

-

Environmental Science

-

Solvent

-

Fragrance

-

Alkylation of Enolates

-

Preparation of Ketones

-

Preparation of α-Substituted Ketones, Esters, Lactones or Nitriles

-

Thermophysical Property Data

-

Preparation of Acetylamino Propanedioic Acid Diethyl Ester

-

Preparation of 2-Propenyl Propanedioic Acid Diethyl Ester

Eigenschaften

IUPAC Name |

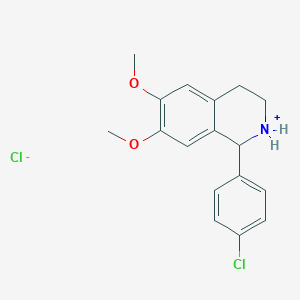

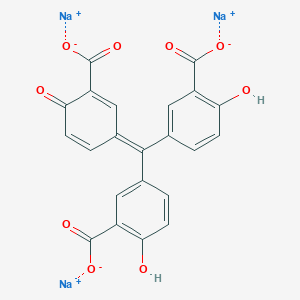

diethyl 2-hydroxypropanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-3-11-6(9)5(8)7(10)12-4-2/h5,8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZQTXSCMRPKMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10161030 |

Source

|

| Record name | Propanedioic acid, hydroxy-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanedioic acid, hydroxy-, diethyl ester | |

CAS RN |

13937-08-1 |

Source

|

| Record name | Propanedioic acid, hydroxy-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013937081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, hydroxy-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-2-carbonyl chloride](/img/structure/B82120.png)

![1-[2-(Ethylphenylamino)ethyl]pyridinium chloride](/img/structure/B82125.png)

![5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one](/img/structure/B82140.png)